molecular formula C16H21FO3 B14566294 Acetic acid;4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol CAS No. 61565-42-2

Acetic acid;4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol

Cat. No.: B14566294
CAS No.: 61565-42-2
M. Wt: 280.33 g/mol
InChI Key: XJSFRIQLJFWAHG-UHFFFAOYSA-N
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Description

Acetic acid;4-(4-fluorophenyl)bicyclo[222]octan-1-ol is a compound that combines the structural features of acetic acid and a bicyclic octane derivative with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction followed by ring-closing metathesis. This approach allows for the formation of the bicyclic structure with high enantioselectivity under mild conditions . Another method involves the catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free conditions and organic bases can facilitate the production process, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorophenyl group can undergo substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can introduce new functional groups to the fluorophenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it a valuable compound for specific applications in drug development and chemical research .

Properties

CAS No.

61565-42-2

Molecular Formula

C16H21FO3

Molecular Weight

280.33 g/mol

IUPAC Name

acetic acid;4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol

InChI

InChI=1S/C14H17FO.C2H4O2/c15-12-3-1-11(2-4-12)13-5-8-14(16,9-6-13)10-7-13;1-2(3)4/h1-4,16H,5-10H2;1H3,(H,3,4)

InChI Key

XJSFRIQLJFWAHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC2(CCC1(CC2)C3=CC=C(C=C3)F)O

Origin of Product

United States

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